{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol
CAS No.:
Cat. No.: VC17747197
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O2 |
|---|---|
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | (8-methyl-1-oxaspiro[4.5]decan-2-yl)methanol |
| Standard InChI | InChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10,12H,2-8H2,1H3 |
| Standard InChI Key | ASAZNCKCTWPAFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2(CC1)CCC(O2)CO |
Introduction
Chemical Structure and Physicochemical Properties
The defining feature of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is its spirocyclic architecture, where two non-adjacent cyclic systems—a cyclopentane and an oxolane—share a single spiro carbon atom. This configuration imposes significant steric constraints and electronic effects, influencing both reactivity and intermolecular interactions. The hydroxymethyl group at position 2 further enhances polarity and hydrogen-bonding capacity, making the compound amenable to derivatization.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.27 g/mol | |
| IUPAC Name | (8-methyl-1-oxaspiro[4.5]decan-2-yl)methanol | |
| Standard InChI | InChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10,12 |
Discrepancies in reported molecular weights (e.g., 170.25 g/mol in one source) likely stem from typographical errors, as the formula consistently aligns with the 184.27 g/mol calculation.
Synthesis and Reaction Mechanisms
Prins/Pinacol Cascade Reaction
The primary synthesis route involves a Lewis acid-catalyzed Prins/pinacol cascade reaction, which constructs the spirocyclic framework in a single step. Starting with aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, the reaction proceeds through:
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Prins Cyclization: Acid-catalyzed formation of an oxocarbenium ion intermediate.
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Pinacol Rearrangement: [1,2]-Shift of a hydroxyl group to stabilize the carbocation, forming the spiro center.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes ring closure |
| Catalyst | BF₃·OEt₂ | Enhances electrophilicity |
| Solvent | Dichloromethane | Stabilizes intermediates |
| Reaction Time | 12–24 hours | Ensures completion |
Yields typically range from 65–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Applications in Scientific Research
Medicinal Chemistry
The compound’s spirocyclic core mimics natural product scaffolds, enabling:
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Enzyme Inhibition: Preliminary studies suggest affinity for cytochrome P450 isoforms, potentially modulating drug metabolism.
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Receptor Binding: The hydroxymethyl group may engage in hydrogen bonding with G-protein-coupled receptors (GPCRs), though specific targets remain under investigation.
Material Science
Spirocyclic ethers exhibit low dielectric constants and high thermal stability, making them candidates for:
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Polymer Additives: Enhancing flexibility in polycarbonates.
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Liquid Crystals: Modifying mesophase behavior through steric bulk.
Comparative Analysis with Related Spirocyclic Compounds
Table 3: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol | Enhanced steric hindrance reduces metabolic clearance | |
| {8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl}methanol | Increased lipophilicity improves blood-brain barrier penetration | |
| 1-Oxaspiro[4.5]decan-2-ylmethanol | Lacks methyl group, lowering thermal stability |
The 8-methyl derivative balances steric effects and polarity, offering optimal solubility (LogP ≈ 2.1) for pharmaceutical applications.
Future Perspectives and Challenges
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Synthetic Innovation: Adapting photoredox methods could enable enantioselective synthesis, addressing current racemic mixtures.
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Biological Screening: High-throughput assays are needed to identify specific therapeutic targets, particularly in oncology and neurology.
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Computational Modeling: Density functional theory (DFT) studies may predict regioselectivity in derivatization reactions.
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